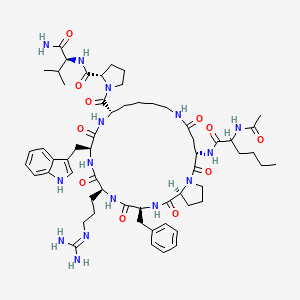

L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam

説明

Potent and selective melanocortin 4 (MC4) receptor agonist (IC50 values are 0.58 and 55 nM for human MC4 and MC3 receptors respectively). Produces a rapid and dose dependent restoration of cardiovascular and respiratory function in hemorrhage-shocked rats.

作用機序

Target of Action

PG 931, also known as L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam, is a potent and selective agonist for the melanocortin 4 (MC4) receptor . The IC50 values for the human MC4, MC3, and MC5 receptors are 0.58 nM, 55 nM, and 2.4 nM respectively .

Mode of Action

The compound interacts with its primary target, the MC4 receptor, and activates it . This interaction and subsequent activation lead to a series of intracellular events that result in the compound’s therapeutic effects.

Result of Action

PG 931 has been shown to reverse haemorrhagic shock and prevent multiple organ damage in vivo . This suggests that the compound has significant therapeutic potential, particularly in situations involving severe trauma.

生物活性

L-Valinamide, N-acetyl-L-norleucyl-L-alpha-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam, also known as Elinuragtide, is a cyclic peptide composed of nine amino acids. It belongs to the class of drugs known as calcitonin gene-related peptide (CGRP) antagonists and exhibits potential therapeutic applications in various fields, particularly in antibiotic development and treatment of migraine headaches.

Structural Characteristics

The compound features a beta-lactam structure, characterized by a four-membered lactam ring that is essential for its biological activity. The unique combination of amino acid residues contributes to its structural complexity and pharmacological properties.

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Valinamide... | Beta-lactam ring with diverse amino acids | Potential antibiotic with CGRP antagonist properties |

| Penicillin G | Beta-lactam ring with thiazolidine | First discovered antibiotic; effective against Gram-positive bacteria |

| Cephalosporin C | Beta-lactam ring with dihydrothiazine | Broader spectrum than penicillins; resistant to some beta-lactamases |

| Meropenem | Beta-lactam ring with a carbon in place of sulfur | Carbapenem; broad-spectrum activity including resistant strains |

| Thienamycin | Beta-lactam ring with a sulfur atom | Known for potent antibacterial activity |

While the specific mechanism of action for L-Valinamide remains undetermined due to a lack of comprehensive studies, cyclic peptides like this compound can exhibit diverse biological activities. These may include:

- Enzyme inhibition

- Ion channel modulation

- Interference with protein-protein interactions

The beta-lactam structure is particularly known for its antibacterial properties, primarily through the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins. This mechanism allows beta-lactams to combat various bacterial strains effectively.

Antibacterial Properties

L-Valinamide's unique structure may enhance its efficacy against certain bacterial strains or provide resistance against beta-lactamases—enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Studies assessing the compound's binding affinities with penicillin-binding proteins are crucial for elucidating its pharmacological profile.

CGRP Antagonism

As a CGRP antagonist, L-Valinamide has potential applications in treating migraine headaches. CGRP is involved in vasodilation and inflammation, making antagonists valuable in managing migraine symptoms.

Case Studies and Research Findings

科学的研究の応用

Physical Characteristics

This compound is typically synthesized in laboratory settings, and its physical properties such as solubility, melting point, and stability under various conditions are critical for its application in research and pharmaceuticals.

Medicinal Chemistry

Antibiotic Development :

L-Valinamide derivatives exhibit significant antibacterial properties. The beta-lactam ring structure is crucial for its mechanism of action, which involves inhibiting bacterial cell wall synthesis. Research has indicated that modifications to the side chains can enhance efficacy against resistant strains of bacteria .

Peptide Synthesis :

Due to its amino acid components, this compound can serve as a building block in peptide synthesis. The incorporation of L-Valinamide into peptide sequences can lead to the development of novel therapeutic peptides with improved pharmacological profiles .

Pharmacological Research

Drug Design :

The compound's structural complexity allows for the exploration of various pharmacophores, making it a candidate for drug design studies aimed at targeting specific biological pathways or diseases such as cancer or infectious diseases .

Allergy Studies :

Research on beta-lactam allergies has highlighted the need for understanding cross-reactivity among beta-lactam antibiotics. L-Valinamide's unique structure may provide insights into allergy mechanisms and help design safer alternatives .

Biochemical Studies

Enzyme Inhibition :

Studies have shown that compounds with beta-lactam structures can act as enzyme inhibitors. Investigating L-Valinamide's interaction with specific enzymes could yield valuable data for developing inhibitors that target metabolic pathways in diseases .

Case Study 1: Antibiotic Efficacy

A study published in Clinical Infectious Diseases examined the efficacy of L-Valinamide derivatives against multi-drug resistant bacterial strains. Results indicated that certain modifications to the lactam structure significantly increased antibacterial activity compared to traditional beta-lactams .

Case Study 2: Peptide Therapeutics

In a recent investigation on peptide therapeutics, researchers synthesized a series of peptides incorporating L-Valinamide. These peptides demonstrated enhanced stability and bioactivity, suggesting potential applications in treating metabolic disorders .

特性

IUPAC Name |

(2S)-1-[(3S,11S,14S,17S,20S,23S)-3-(2-acetamidohexanoylamino)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carbonyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H85N15O11/c1-5-6-20-40(66-35(4)75)51(78)71-45-32-48(76)63-26-13-12-22-42(57(84)73-28-16-25-47(73)56(83)72-49(34(2)3)50(60)77)68-54(81)44(31-37-33-65-39-21-11-10-19-38(37)39)69-52(79)41(23-14-27-64-59(61)62)67-53(80)43(30-36-17-8-7-9-18-36)70-55(82)46-24-15-29-74(46)58(45)85/h7-11,17-19,21,33-34,40-47,49,65H,5-6,12-16,20,22-32H2,1-4H3,(H2,60,77)(H,63,76)(H,66,75)(H,67,80)(H,68,81)(H,69,79)(H,70,82)(H,71,78)(H,72,83)(H4,61,62,64)/t40?,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDJLFPEWSAPJ-RVBGBMFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H85N15O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1180.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。